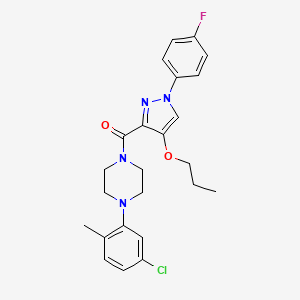
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C24H26ClFN4O2 and its molecular weight is 456.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can induce apoptosis in small cell lung cancer (SCLC) cells through mechanisms that may involve covalent modification of critical proteins . The specific compound shows promise in this regard, with modifications enhancing its potency against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Analogous compounds have been synthesized that display notable efficacy against a range of bacterial strains. For example, the introduction of different substituents on the piperazine ring has led to enhanced antibacterial effects, suggesting a viable path for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone. Variations in substituents on the piperazine and pyrazole rings significantly impact biological activity. For instance:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorine at R1 | Slightly improved potency | |
| Bromine at R2 | Enhanced activity by 5 to 7-fold | |
| Fluorine at R3 | Reduced activity |
These findings suggest that careful modification of the compound's structure can lead to substantial improvements in its therapeutic profile.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Piperazine Derivative : The initial step often involves the reaction of 5-chloro-2-methylphenylpiperazine with appropriate acyl chlorides to form the desired piperazine derivative.
- Pyrazole Ring Formation : Subsequent reactions lead to the formation of the pyrazole ring through cyclization processes involving 4-fluorophenyl and propoxy substituents.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the piperazine and pyrazole moieties via methanone functionalization.
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study focused on the synthesis and characterization of related pyrazole derivatives demonstrated their effectiveness as anticancer agents, with some compounds exhibiting IC50 values in the nanomolar range against specific cancer cell lines .
- Another investigation into piperazine-based compounds revealed their ability to inhibit tyrosinase activity, suggesting a role in treating hyperpigmentation disorders . The structural modifications were critical for enhancing binding affinity to the enzyme's active site.
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O2/c1-3-14-32-22-16-30(20-8-6-19(26)7-9-20)27-23(22)24(31)29-12-10-28(11-13-29)21-15-18(25)5-4-17(21)2/h4-9,15-16H,3,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPZGOOQOKRELZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













